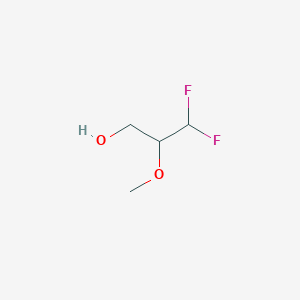
(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine is a chemical compound that features a nitrobenzyl group attached to the carbonyl group of L-arginine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitrobenzyl group imparts unique properties to the molecule, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine typically involves the protection of the amino group of L-arginine using the 4-nitrobenzyl carbonyl group. This can be achieved through the reaction of L-arginine with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the selective protection of the amino group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis systems could further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amino derivative of the original compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(((4-Nitrobenzyl)oxy)carbonyl)-L-arginine has several scientific research applications:
Chemistry: It is used as a protecting group for the amino group in peptide synthesis, allowing for selective reactions at other functional groups.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the synthesis of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine involves the selective protection of the amino group of L-arginine. The nitrobenzyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modifications at other functional groups, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparación Con Compuestos Similares
Similar Compounds
(((4-Nitrobenzyl)oxy)carbonyl)-phenylalanine: Similar in structure but with phenylalanine instead of arginine.
(((4-Nitrobenzyl)oxy)carbonyl)-glycine: Similar in structure but with glycine instead of arginine.
(((4-Nitrobenzyl)oxy)carbonyl)-lysine: Similar in structure but with lysine instead of arginine.
Uniqueness
The uniqueness of (((4-Nitrobenzyl)oxy)carbonyl)-L-arginine lies in its specific application as a protecting group for L-arginine. The presence of the nitrobenzyl group provides selective protection, allowing for targeted modifications in synthetic chemistry. This makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is crucial.
Propiedades
Fórmula molecular |
C14H19N5O6 |
|---|---|
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17)/t11-/m0/s1 |
Clave InChI |
AMKFUKMKVGMLAK-NSHDSACASA-N |
SMILES isomérico |
C1=CC(=CC=C1COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)


![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)





![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)
![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)


![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)
